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Executive Summary
Alatrofloxacin (Trovan I.V.) is the L-alanyl-L-alanyl prodrug of trovafloxacin, a synthetic

fluoronaphthyridone antibiotic developed by Pfizer.[1][2] Intended for intravenous

administration, alatrofloxacin is rapidly converted in vivo to its active form, trovafloxacin, which

exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative

aerobic and anaerobic bacteria.[1][3][4] Its mechanism of action involves the inhibition of

bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication,

transcription, and repair.[1][5] Despite its potent antimicrobial activity and favorable

pharmacokinetic profile, the clinical use of alatrofloxacin and trovafloxacin was severely

restricted and ultimately withdrawn from the market due to the risk of severe, idiosyncratic

hepatotoxicity, including liver failure and death.[6][7][8] This technical guide provides a

comprehensive overview of alatrofloxacin, focusing on its mechanism of action, antimicrobial

spectrum, pharmacokinetics, and the critical issue of its associated hepatotoxicity, to inform

future research and drug development efforts.

Introduction and Chemical Profile
Alatrofloxacin was developed to provide a parenteral formulation for its active moiety,

trovafloxacin, overcoming the latter's solubility issues for intravenous use.[9][10] Following
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intravenous infusion, plasma esterases rapidly hydrolyze the L-alanyl-L-alanyl substituents to

yield trovafloxacin.[1][10] Plasma concentrations of alatrofloxacin become undetectable within

5 to 10 minutes after the completion of a one-hour infusion.[1][11]

Drug Name: Alatrofloxacin Mesylate

Trade Name: Trovan I.V.®[5]

Chemical Class: Fluoronaphthyridone antibiotic[12]

Chemical Formula: C₂₆H₂₅F₃N₆O₅ • CH₃SO₃H[1]

Molecular Weight: 654.62 g/mol [1]

Mechanism of Action
The bactericidal activity of trovafloxacin, the active form of alatrofloxacin, stems from its ability

to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and

topoisomerase IV.[1][6]

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a

process necessary to relieve the torsional stress that accumulates ahead of the replication

fork during DNA replication.[13][14] In many Gram-negative bacteria, DNA gyrase is the

primary target of fluoroquinolones.[14]

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of

interlinked daughter chromosomes following DNA replication, a critical step for bacterial cell

division.[6][13] In many Gram-positive bacteria, topoisomerase IV is the primary target.[14]

By binding to the enzyme-DNA complex, trovafloxacin stabilizes this complex, leading to

double-strand breaks in the bacterial DNA and ultimately inhibiting DNA replication and

transcription, resulting in cell death.[14][15]

In addition to its antibacterial properties, alatrofloxacin has demonstrated immunomodulatory

and anti-inflammatory effects in vitro.[12][16] Studies on human THP-1 monocytes showed that

the drug could initially activate a lytic mechanism involving the release of inflammatory
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cytokines like TNF-α, IL-1, and IL-6, but this effect was reversed within a few hours, suggesting

a role in modulating the inflammatory response to infection.[16][17]
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Caption: Prodrug conversion and antibacterial mechanism of action.

Antimicrobial Spectrum
Trovafloxacin demonstrates broad-spectrum activity, including enhanced potency against

Gram-positive cocci and anaerobes compared to older fluoroquinolones.[18][19]

Table 1: In Vitro Activity of Trovafloxacin against Selected Bacterial Pathogens
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Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference

Gram-Positive

Aerobes

Staphylococcus

aureus (MSSA)
0.032 0.06 [18]

Staphylococcus

aureus (MRSA)
1.0 2.0 [18]

Streptococcus

pneumoniae
0.064 0.125 [18]

Enterococcus faecalis 0.25 0.5 [18]

Enterococcus faecium 16.0 >16.0 [18]

Gram-Negative

Aerobes

Escherichia coli 0.06 0.25 [20]

Klebsiella

pneumoniae
0.12 0.5 [20]

Pseudomonas

aeruginosa
1.0 8.0 [20]

Haemophilus

influenzae
≤0.03 ≤0.03 [20]

Acinetobacter spp. 0.25 1.0 [20]

Anaerobes

Bacteroides fragilis

group
0.25 1.0 [21]

Clostridium

perfringens
0.125 0.25 [21]

| Peptostreptococcus spp. | 0.25 | 1.0 |[21] |
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Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the

growth of 50% and 90% of isolates, respectively.

Pharmacokinetics and Pharmacodynamics
Alatrofloxacin is administered intravenously, after which it is rapidly and completely converted

to trovafloxacin.[5] Trovafloxacin exhibits pharmacokinetic properties that allow for once-daily

dosing.[9]

Table 2: Pharmacokinetic Parameters of Trovafloxacin in Adults

Parameter Value Reference

Administration Route IV (as Alatrofloxacin)

Dose (Trovafloxacin

equivalent)
200 - 300 mg [22]

Absolute Bioavailability (Oral) ~88% [1][23]

Peak Plasma Concentration

(Cmax)
2.3 - 4.3 µg/mL [22]

Time to Peak (Tmax) End of 1-hour infusion [22]

Elimination Half-life (t½) 9.8 - 12.3 hours [5][22]

Volume of Distribution (Vss) 1.3 - 1.6 L/kg [24]

Systemic Clearance (CL) 82 - 151 mL/h/kg [5][24]

Plasma Protein Binding ~76% [6]

Primary Route of Elimination
Metabolism (conjugation) and

fecal excretion
[9]

| Renal Excretion (unchanged) | <10% |[19][22] |

Note: Parameters can vary based on patient population (e.g., age, renal/hepatic function).

Clinical Efficacy and Withdrawal
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Alatrofloxacin/trovafloxacin was approved for serious, life- or limb-threatening infections

requiring initial hospitalization.[5] Clinical trials demonstrated its efficacy in treating conditions

such as community-acquired and nosocomial pneumonia, complicated intra-abdominal

infections, and skin and skin structure infections.[19][25] However, post-marketing reports

rapidly emerged linking the drug to severe liver toxicity.[8] In 1999, the FDA restricted its use,

and it was eventually withdrawn from the market.[6][7]

Hepatotoxicity: The Core Safety Concern
The most significant liability of alatrofloxacin/trovafloxacin is its potential to cause severe,

idiosyncratic drug-induced liver injury (DILI).[3] The mechanism is complex and not fully

elucidated but is thought to involve a combination of metabolic bioactivation and immune

system potentiation.

Key proposed mechanisms include:

Mitochondrial Stress: Trovafloxacin has been shown to induce mitochondrial peroxynitrite

stress, particularly in models with underlying mitochondrial dysfunction. This leads to the

disruption of critical mitochondrial enzymes and impairs cellular energy metabolism.[3][25]

Inflammatory Sensitization: Trovafloxacin can sensitize hepatocytes to the cytotoxic effects

of inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[12][17] It

appears to prolong the presence of TNF-α in plasma and enhance downstream inflammatory

and cell death signaling pathways, including prolonged activation of stress kinases like JNK

and ERK.[4][17]

Metabolic Bioactivation: The cyclopropylamine moiety of trovafloxacin is suspected to

undergo metabolic oxidation by Cytochrome P450 enzymes, potentially forming reactive

metabolites that can covalently bind to cellular macromolecules, leading to cellular damage.

[26]
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Caption: Proposed signaling pathways in trovafloxacin hepatotoxicity.

Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro activity of trovafloxacin is determined using standardized methods as described by

the Clinical and Laboratory Standards Institute (CLSI).

Methodology: Broth microdilution or agar dilution.[7][27]

Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared.

Medium: Cation-adjusted Mueller-Hinton broth or agar is typically used. For fastidious

organisms like Neisseria gonorrhoeae, supplemented GC agar base is required.[28]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1665683?utm_src=pdf-body-img
https://academic.oup.com/cid/article/55/8/1107/340237
https://pubmed.ncbi.nlm.nih.gov/22752519/
https://www.accessdata.fda.gov/drugsatfda_docs/label/1998/50-762.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.

Endpoint: The MIC is recorded as the lowest concentration of the antibiotic that completely

inhibits visible bacterial growth.

Quality Control: Reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, N.

gonorrhoeae ATCC 49226) are tested concurrently to ensure the accuracy of the results.[1]

[28]

In Vitro Hepatotoxicity Assessment (Microphysiological
Model)
This protocol outlines a general workflow for assessing DILI using a 3D co-culture model,

based on published studies.[25][29][30]

Model System: A three-dimensional microphysiological system (e.g., organ-on-a-chip)

containing co-cultured primary human hepatocytes, liver sinusoidal endothelial cells, and

Kupffer cells (macrophages).[25][31]

Cell Seeding and Stabilization: Cells are seeded into the device according to manufacturer

protocols and allowed to stabilize for several days to form functional liver microtissues.[29]

Drug Treatment: Trovafloxacin (and a non-toxic comparator like levofloxacin) is introduced

into the culture medium at clinically relevant concentrations (e.g., 1 µM, 10 µM, 20 µM).[25]

[30] Cultures are maintained for a period of up to 7 days.

Optional Inflammatory Challenge: In some experiments, a non-toxic dose of an inflammatory

stimulus (e.g., TNF-α or LPS) is co-administered to assess for sensitization to inflammatory

stress.[29]

Endpoint Analysis:

Cell Viability: Assessed by measuring intracellular ATP content (e.g., CellTiter-Glo®

assay).[29]

Cytotoxicity: Measured by the release of lactate dehydrogenase (LDH) or alanine

aminotransferase (ALT) into the culture supernatant.[30]
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Cytokine Release: Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant

are quantified using ELISA.[25]

Imaging: Morphological changes, cell death (e.g., staining with DAPI, propidium iodide),

and specific markers (e.g., CD32b for endothelial cells) are assessed via

immunofluorescence microscopy.[30]
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Caption: Workflow for an in vitro hepatotoxicity experiment.

Conclusion and Future Directions
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Alatrofloxacin is a potent fluoronaphthyridone antibiotic whose clinical utility was negated by

an unacceptable risk of severe hepatotoxicity. The study of its downfall, however, provides

critical lessons for drug development. The complex, multifactorial mechanism of trovafloxacin-

induced liver injury, involving both metabolic and immune components, underscores the

limitations of traditional preclinical toxicology models. The development of advanced in vitro

systems, such as humanized 3D microphysiological liver models, is crucial for better prediction

of idiosyncratic DILI.[31][32] For researchers, alatrofloxacin/trovafloxacin remains a valuable

tool compound for investigating the mechanisms of DILI and for validating new predictive

toxicology platforms. Understanding the precise structural features and signaling pathways

responsible for its toxicity can guide the design of safer, next-generation antibiotics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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